

"N-(Amino-peg1)-n-bis(peg2-propargyl) solubility and stability"

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Compound of Interest

Compound Name: *N-(Amino-peg1)-n-bis(peg2-propargyl)*

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An In-Depth Technical Guide on the Solubility and Stability of **N-(Amino-PEG1)-N-bis(PEG2-propargyl)**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its structure, featuring a primary amine and two terminal alkyne (propargyl) groups on a flexible polyethylene glycol (PEG) backbone, allows for the precise connection of two distinct molecular entities[3][4][5]. Understanding the solubility and stability of this linker is paramount for its effective use in experimental design, ensuring reproducibility, and for the development of stable, long-lasting conjugates. This guide provides a comprehensive overview of the known properties of **N-(Amino-PEG1)-N-bis(PEG2-propargyl)**, and in the absence of extensive public data, furnishes detailed experimental protocols for researchers to determine its quantitative solubility and stability profiles.

Chemical Structure and General Properties

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is a branched PEG derivative. The primary amine serves as a nucleophile, reactive towards electrophiles like carboxylic acids and activated esters, while the dual propargyl groups are primed for copper-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry"[2][3][4][5]. The PEG components enhance the molecule's aqueous solubility and biocompatibility[6][7].

Table 1: General Properties of **N-(Amino-PEG1)-N-bis(PEG2-propargyl)** HCl salt

| Property | Value | Source(s) |
|------------------------|---|----------------------|
| Molecular Formula | C ₁₈ H ₃₂ N ₂ O ₅ | [8][9] |
| Molecular Weight | ~356.46 g/mol | [8][9] |
| CAS Number | 2100306-47-4 | [4][8][9] |
| Appearance | White to off-white solid or oil | Supplier Data Sheets |
| Purity | Typically >95% | [8][9] |
| Qualitative Solubility | Soluble in Water, DMSO | [3][4][10] |
| Recommended Storage | -20°C | [3][4] |

Solubility Profile

The solubility of a linker is a critical parameter for reaction setup, purification, and the formulation of the final conjugate. The inherent hydrophilicity of the PEG chains is the primary driver for the aqueous solubility of this molecule[6][7].

Theoretical Considerations

The ethylene oxide repeating units in the PEG chains form hydrogen bonds with water, contributing significantly to aqueous solubility[6]. The primary amine group can be protonated, further enhancing solubility in acidic to neutral aqueous buffers. The molecule is also soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which can solvate the polar functional groups and the PEG backbone.

Quantitative Solubility Data

Quantitative solubility data for **N-(Amino-PEG1)-N-bis(PEG2-propargyl)** is not widely available in peer-reviewed literature and must be determined experimentally. The following table is provided as a template for researchers.

Table 2: Quantitative Solubility of **N-(Amino-PEG1)-N-bis(PEG2-propargyl)**

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
|--------------|------------------|--------------------|--------------------------|--------------------|
| Water | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| DMSO | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| DCM | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| DMF | 25 | Data not available | Data not available | Shake-Flask / HPLC |

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for quantifying the thermodynamic solubility of the linker in an aqueous buffer.

Principle: An excess amount of the compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached, forming a saturated solution. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials:

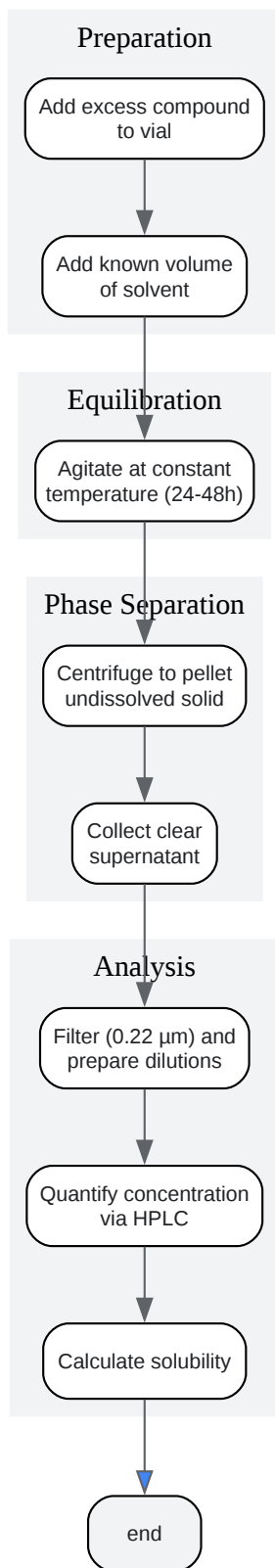
- **N-(Amino-PEG1)-N-bis(PEG2-propargyl)** HCl salt
- Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
- Vials with screw caps

- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- Calibrated analytical balance
- HPLC system with a suitable detector (e.g., CAD, ELSD, or MS, as PEG has no strong UV chromophore)
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed vial. The exact amount should be recorded.
- Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24-48 hours to allow the system to reach equilibrium. A parallel experiment with a shorter time point (e.g., 4 hours) can help confirm that equilibrium has been reached.
- Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Centrifuge the vials (e.g., at 14,000 x g for 15 minutes) to pellet the remaining undissolved solid.
- Sample Collection: Carefully collect an aliquot of the clear supernatant.
- Filtration & Dilution: Filter the supernatant through a 0.22 μm syringe filter. Perform a precise serial dilution of the filtered supernatant into the mobile phase to bring the concentration within the linear range of the calibration curve.
- Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

- Calculation: Calculate the solubility (in mg/mL or mol/L) by multiplying the determined concentration by the dilution factor.



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Fig. 1: Experimental workflow for solubility determination.

Stability Profile

The stability of the linker is crucial for its storage and for the long-term viability of its conjugates. Degradation can occur via several pathways, including hydrolysis, oxidation, and thermal or photodegradation.

Theoretical Degradation Pathways

- **Hydrolytic Stability:** The ether linkages within the PEG backbone are generally stable to hydrolysis under physiological conditions. The propargyl ether bond can be susceptible to cleavage under harsh acidic or basic conditions, though it is relatively stable.
- **Oxidative Stability:** The primary amine and the ether linkages can be susceptible to oxidation. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
- **Thermal Stability:** Like most PEG compounds, this linker can undergo thermo-oxidative degradation at elevated temperatures[11]. The recommended storage at -20°C mitigates this risk.
- **Photostability:** The molecule lacks significant chromophores, suggesting it may not be highly susceptible to photodegradation. However, for pharmaceutical applications, photostability must be formally evaluated according to ICH guidelines[6][7][12].

Stability Data

Comprehensive stability data requires experimental evaluation. The following table serves as a template for recording results from forced degradation and long-term stability studies.

Table 3: Stability Profile of **N-(Amino-PEG1)-N-bis(PEG2-propargyl)**

| Condition | Solvent/Matrix | Time | % Remaining | Degradants Observed | Method |
|----------------------------------|----------------|--------------|--------------------|---------------------|--------|
| Hydrolytic | | | | | |
| 0.1 M HCl (aq) | Water | 24h | Data not available | Data not available | HPLC |
| pH 7.4 Buffer | Water | 7 days | Data not available | Data not available | HPLC |
| 0.1 M NaOH (aq) | Water | 24h | Data not available | Data not available | HPLC |
| Oxidative | | | | | |
| 3% H ₂ O ₂ | Water | 24h | Data not available | Data not available | HPLC |
| Thermal | | | | | |
| 60°C (Solid) | N/A | 7 days | Data not available | Data not available | HPLC |
| 60°C (Solution) | PBS pH 7.4 | 7 days | Data not available | Data not available | HPLC |
| Photolytic | | | | | |
| ICH Q1B Light | Solid | >1.2M lux-hr | Data not available | Data not available | HPLC |

Experimental Protocol: Forced Degradation Study for Stability-Indicating Method Development

A stability-indicating analytical method is an HPLC method that can accurately quantify the parent compound and separate it from all potential degradation products[13][14]. Forced degradation is the first step in developing such a method.

Principle: The compound is subjected to harsh chemical and physical conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. The resulting mixtures are analyzed to

ensure the analytical method can resolve the parent peak from any new peaks corresponding to degradants.

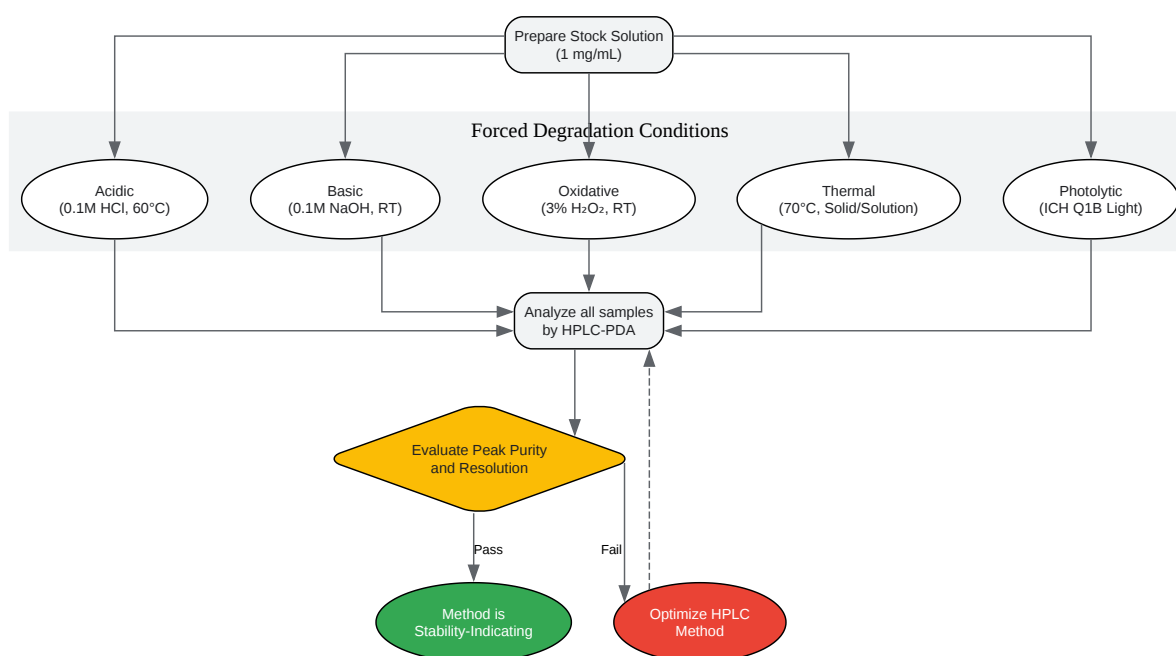
Materials:

- **N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt**
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC-grade water and acetonitrile
- Oven, photostability chamber
- Validated HPLC method (as developed in solubility section) with a photodiode array (PDA) detector to assess peak purity.

Procedure:

- **Stock Solution:** Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- **Acid Hydrolysis:** Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize with NaOH before analysis.
- **Base Hydrolysis:** Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a set time. Neutralize with HCl before analysis.
- **Oxidation:** Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a set time.
- **Thermal Degradation:**
 - **Solution:** Incubate the stock solution in a sealed vial in an oven at a high temperature (e.g., 70°C).
 - **Solid:** Place the solid compound in an oven at a high temperature. Dissolve in solvent before analysis.

- Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²)[7][10]. A dark control sample must be stored under the same conditions but shielded from light.
- Analysis: Analyze all samples, including a non-degraded control, by HPLC-PDA. The goal is to achieve 5-20% degradation of the parent compound.
- Method Validation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak, and the parent peak maintains spectral purity (as determined by PDA analysis).

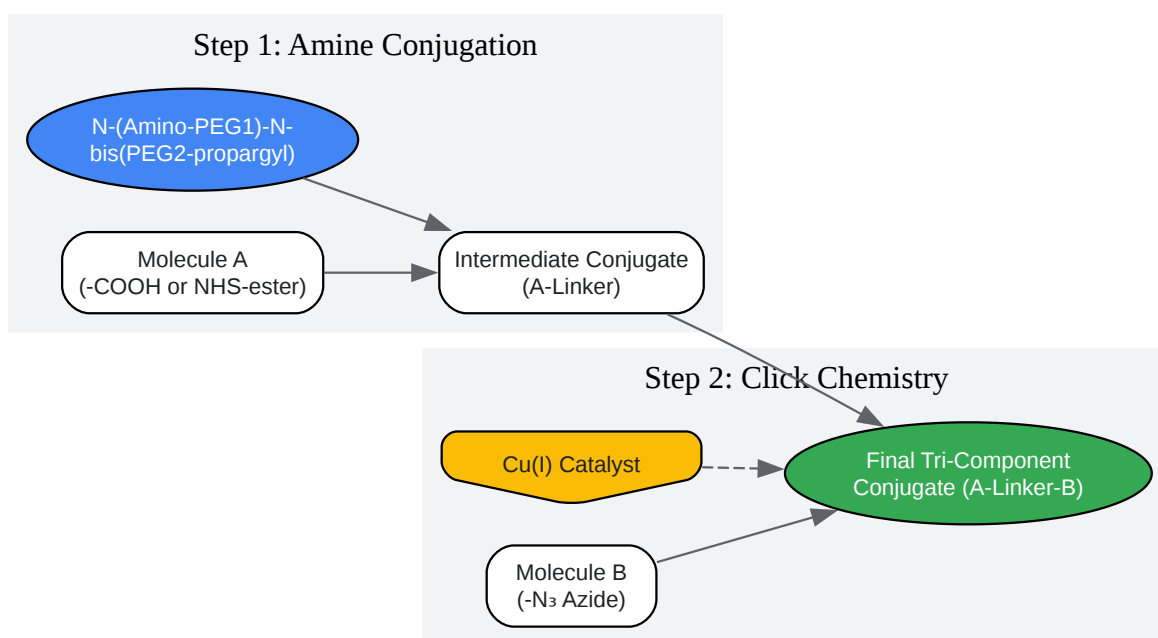


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Fig. 2: Workflow for a forced degradation study.

Application in Bioconjugation

The primary application of this linker is to conjugate an amine-reactive molecule or surface to an azide-containing molecule via a "click" reaction. The workflow involves two main steps: first, the reaction of the linker's amine group, and second, the click reaction with the propargyl groups.



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Fig. 3: Typical bioconjugation workflow using the linker.

Conclusion

While **N-(Amino-PEG1)-N-bis(PEG2-propargyl)** is a valuable tool in modern drug development and bioconjugation, a thorough understanding of its physicochemical properties is essential for its successful application. This guide has summarized the available information and provided robust, detailed protocols for the experimental determination of its solubility and

stability. By following these methodologies, researchers can generate the critical data needed to optimize reaction conditions, develop stable formulations, and ensure the quality and reproducibility of their work.

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